N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE
CAS No.: 892315-86-5
Cat. No.: VC5125082
Molecular Formula: C17H16N4O4S2
Molecular Weight: 404.46
* For research use only. Not for human or veterinary use.
![N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE - 892315-86-5](/images/structure/VC5125082.png)
CAS No. | 892315-86-5 |
---|---|
Molecular Formula | C17H16N4O4S2 |
Molecular Weight | 404.46 |
IUPAC Name | N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C17H16N4O4S2/c22-16(12-2-1-5-18-11-12)20-17-19-14-4-3-13(10-15(14)26-17)27(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,19,20,22) |
Standard InChI Key | OCDGUQYBCPJYDX-UHFFFAOYSA-N |
SMILES | C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CN=CC=C4 |
N-[6-(Morpholine-4-sulfonyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that combines structural elements of benzothiazole, morpholine, and pyridine. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis and Chemical Characteristics
The synthesis of N-[6-(Morpholine-4-sulfonyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield. The compound's chemical structure includes a benzothiazole ring, a morpholine sulfonyl group, and a pyridine carboxamide moiety, which contribute to its unique properties and potential applications.
Key Chemical Features
Feature | Description |
---|---|
Benzothiazole Ring | Provides a planar, aromatic structure contributing to stability and biological activity. |
Morpholine Sulfonyl Group | Adds solubility and potential for hydrogen bonding, enhancing interaction with biological targets. |
Pyridine Carboxamide Moiety | Contributes to the compound's ability to form hydrogen bonds and interact with enzymes or receptors. |
Biological Activities and Potential Applications
N-[6-(Morpholine-4-sulfonyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide exhibits potential in various fields, particularly in medicinal chemistry. Its structural components suggest it could interact with biological targets, influencing pathways related to disease states.
Potential Applications
-
Pharmacological Interventions: The compound's ability to interact with enzymes or receptors makes it a candidate for drug development, particularly in areas like oncology or neurology.
-
Biological Studies: It can serve as a tool compound to study protein-ligand interactions, helping to elucidate mechanisms of action for related drugs.
Comparison with Related Compounds
Several compounds share structural similarities with N-[6-(Morpholine-4-sulfonyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide, highlighting the versatility of morpholine-containing structures in medicinal chemistry.
Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide | Contains benzothiazole and morpholine | Anticancer activity |
2-(4-morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid | Morpholine and sulfonamide groups | Anti-inflammatory properties |
2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide | Morpholine derivative with phenoxy group | Antimicrobial activity |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume